2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(2,4-difluorophenyl)acetamide is a useful research compound. Its molecular formula is C16H12ClF5N2O3S and its molecular weight is 442.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
Polyfluoroalkyl chemicals, due to their perfluoroalkyl moieties, are widely used in industrial and commercial applications. They are potential precursors to perfluoroalkyl acid (PFAA), which upon environmental release can degrade into perfluoroalkyl carboxylic and sulfonic acids, such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). These compounds are persistent and raise significant environmental concerns due to their toxic profiles. Studies have explored microbial degradation as a means to mitigate their impact, highlighting the environmental fate and effects of these chemicals and their degradation pathways. This area of research is crucial for understanding how these substances, similar in complexity to the chemical , behave in the environment and how microbial processes might be leveraged for remediation purposes (Liu & Avendaño, 2013).
Sulfonamides in Drug Development
The primary sulfonamide moiety, present in many clinically used drugs, highlights the structural importance of sulfonamides in pharmaceutical development. This research area focuses on novel drugs incorporating sulfonamide groups, their pharmacological actions, and potential applications in treating various diseases. The relevance to the chemical lies in the structural motif's utility in designing compounds with specific biological activities, such as enzyme inhibitors or receptor modulators (Carta, Scozzafava, & Supuran, 2012).
Environmental Distribution and Toxicity of PFAS Alternatives
Research on per- and polyfluoroalkyl substances (PFAS) has identified them as emerging persistent organic pollutants. Their widespread use has necessitated the search for safer alternatives. Studies on the environmental distribution, fate, and potential toxicity of these alternatives are paramount to ensuring they do not pose similar risks. This research underscores the importance of evaluating new compounds for environmental and health safety before widespread adoption (Wang et al., 2019).
Monitoring and Health Risks of PFAS in Aquatic Biota
The global distribution and bioaccumulation of PFAS in aquatic organisms have led to increased monitoring efforts. Understanding the concentration levels, bioaccumulation, and potential health risks of these compounds in aquatic environments is critical for assessing their impact on ecosystems and human health. This research aligns with efforts to track and mitigate the environmental presence of complex chemicals, including those with structures similar to the compound (Houde et al., 2011).
Developmental Toxicity of Perfluoroalkyl Acids
Perfluoroalkyl acids, such as PFOS and PFOA, have been the subject of toxicological studies due to their persistence in the environment and presence in humans. Research on their developmental toxicity provides insights into the potential health risks associated with exposure to these and similar compounds. Understanding the mechanisms and outcomes of such toxicity is essential for developing safety guidelines and regulatory policies (Lau, Butenhoff, & Rogers, 2004).
Mechanism of Action
Target of Action
The primary target of this compound is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of DNA. It catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, and inhibit its function . This inhibition disrupts the synthesis of DNA, leading to cell cycle arrest and ultimately cell death .
Biochemical Pathways
The compound affects the DNA synthesis pathway by inhibiting Thymidylate synthase . This results in a decrease in the production of dTMP, a critical component of DNA. The downstream effect of this is a disruption in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Result of Action
The inhibition of Thymidylate synthase by this compound leads to a disruption in DNA synthesis . This results in cell cycle arrest and triggers programmed cell death, or apoptosis . The ultimate effect at the molecular and cellular level is a reduction in the proliferation of cells.
Properties
IUPAC Name |
2-[2-chloro-N-methylsulfonyl-5-(trifluoromethyl)anilino]-N-(2,4-difluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF5N2O3S/c1-28(26,27)24(14-6-9(16(20,21)22)2-4-11(14)17)8-15(25)23-13-5-3-10(18)7-12(13)19/h2-7H,8H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANELNYLPZRTDSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=C(C=C(C=C1)F)F)C2=C(C=CC(=C2)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF5N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.